molecular formula C13H17BN2O2 B12436587 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No.: B12436587
M. Wt: 244.10 g/mol
InChI Key: NDMSIJAPUMHFOT-UHFFFAOYSA-N
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Description

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (CAS: 2009346-11-4) is a boronate ester-functionalized pyridine derivative. Its structure features a cyano group at position 2, a methyl group at position 6, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at position 5 of the pyridine ring. This compound is primarily employed as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the electrophilic boron center’s ability to facilitate carbon-carbon bond formation . Its purity (95%) and commercial availability (e.g., via Combi-Blocks) make it a practical intermediate in pharmaceutical and materials science research .

Properties

Molecular Formula

C13H17BN2O2

Molecular Weight

244.10 g/mol

IUPAC Name

6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H17BN2O2/c1-9-11(7-6-10(8-15)16-9)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3

InChI Key

NDMSIJAPUMHFOT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The primary preparation route involves palladium-catalyzed borylation of a halogenated pyridine precursor. The reaction replaces a bromine atom with a tetramethyl-1,3,2-dioxaborolane group, leveraging bis(pinacolato)diboron (B₂pin₂) as the boron source.

Key Reaction Pathway :
$$
\text{6-Methyl-5-bromopyridine-2-carbonitrile} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd Catalyst, Base}} \text{6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile}
$$

Catalyst and Base Optimization

The choice of catalyst and base critically influences reaction efficiency. Below is a comparative analysis of systems reported in the literature for analogous pyridinylboronic esters.

Catalyst Base Solvent Temperature (°C) Yield Range Key Reference
PdCl₂(dppf) KOAc DMF 80–100 60–89%
Pd(PPh₃)₄ NaOAc THF 65–80 50–75%
Pd(dppf)Cl₂ Et₃N Dioxane 100 55–70%

Mechanistic Insight :

  • PdCl₂(dppf) is preferred for halopyridine substrates due to enhanced stability and activity.
  • KOAc deprotonates B₂pin₂, enabling transmetallation with the palladium intermediate.

Workup and Purification

Post-reaction workup involves:

  • Quenching : Addition of water or aqueous NaOH to hydrolyze unreacted B₂pin₂.
  • Extraction : Partitioning into organic solvents (e.g., ethyl acetate) to isolate the boronic ester.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to remove catalyst residues.

Purity Challenges :

  • Protodeboronation : Hydrolysis of the boronic ester under acidic or aqueous conditions. Mitigated by anhydrous workup.
  • Catalyst Leaching : Residual Pd impurities require rigorous purification for pharmaceutical-grade applications.

Comparative Analysis of Borylation Methods

The table below compares methodologies for pyridinylboronic esters, highlighting their applicability to the target compound.

Method Advantages Limitations Yield References
Palladium-Catalyzed Cross-Coupling High regioselectivity, scalable Requires inert atmosphere, costly catalysts 60–89%
Directed Ortho-Metallation (DoM) Avoids halogenation steps Limited to directing group-compatible substrates 40–60%
Iridium/Rhodium-Catalyzed C-H Borylation Direct functionalization without halogenation Low yields, complex catalyst systems <50%

Industrial Viability : Palladium-catalyzed methods dominate due to reproducibility and adaptability to diverse substrates. DoM and C-H borylation remain niche for specialized applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate or sodium hydroxide.

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronate ester.

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are boronic acids or alcohols.

Scientific Research Applications

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The cyano group on the pyridine ring can also participate in coordination with metal catalysts, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights key structural and functional differences between the target compound and related boronate esters:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Primary Applications CAS Number Reference
6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile Pyridine 5-Boronate, 6-CH₃, 2-CN Boronate ester, cyano, methyl Suzuki-Miyaura cross-coupling 2009346-11-4
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine-2-carboxylic acid diethylamide Pyridine 5-Boronate, 4-CH₃, 2-(N,N-diethylamide) Boronate ester, amide Medicinal chemistry intermediates N/A (QD-4878)
4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Pyridine 5-Boronate, 4-CH₃, 2-OH Boronate ester, hydroxyl Chelation or solubility modulation 2256755-28-7
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole 3-Boronate, 1-CH₃ Boronate ester, methyl Heterocyclic synthesis 1175273-55-8
tert-butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate Pyrazole-Piperidine 4-Boronate, 3-CH₃, tert-butyl carbamate Boronate ester, carbamate PROTACs or targeted drug design 1256359-15-5

Structural and Electronic Differences

  • Pyridine vs. Pyrazole : Pyridine-based boronates (e.g., the target compound) exhibit aromatic stability and planar geometry, enhancing their reactivity in cross-coupling reactions. In contrast, pyrazole derivatives (e.g., 1-methyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole) possess a five-membered ring with two adjacent nitrogen atoms, which may alter electronic properties and steric accessibility .
  • Comparatively, hydroxyl or amide substituents (e.g., in FF-1756 or QD-4878) may reduce reactivity due to hydrogen bonding or steric hindrance .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : The target compound’s electron-deficient pyridine ring and boronate ester group make it highly effective in coupling with aryl halides, as demonstrated in palladium-catalyzed systems . Pyrazole-based analogs (e.g., PharmaBlock’s PB97340) may exhibit slower kinetics due to reduced aromatic stabilization or steric bulk from piperidine or tert-butyl groups .
  • Stability: Boronate esters with electron-withdrawing groups (e.g., cyano) are typically more stable under basic conditions but may require careful handling to prevent hydrolysis compared to pyrazole derivatives .

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s commercial availability (95% purity) and compatibility with automated synthesis platforms (e.g., high-throughput screening in ’s methodology) underscore its utility in industrial workflows .
  • Biological Activity: While structurally similar to mGluR5 antagonists like SIB-1757 (a pyridinol derivative), the target compound’s boronate ester limits direct pharmacological use but enhances its role as a synthetic precursor .

Biological Activity

6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19BN2O2
  • Molecular Weight : 258.12 g/mol
  • CAS Number : 1402460-21-2
  • Structure : The compound features a pyridine ring substituted with a carbonitrile and a dioxaborolane moiety, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit significant inhibitory effects on key enzymes involved in cancer progression and inflammation.

  • Anticancer Activity :
    • Studies have shown that related pyridine derivatives can inhibit cell proliferation in cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, demonstrating potent anticancer properties while sparing non-cancerous cells .
    • The compound's ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, suggests it may play a role in preventing tumor metastasis .
  • Anti-inflammatory Properties :
    • Compounds similar to this compound have shown anti-inflammatory effects through inhibition of pro-inflammatory cytokines and pathways in cellular models .

Case Studies

Several studies provide insights into the biological effects of this compound and its analogs:

  • In Vivo Studies :
    • In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with related compounds led to significant reductions in tumor growth and metastasis over a 30-day period .
    • The pharmacodynamic effects observed included decreased tumor volume and weight compared to control groups.
  • Mechanistic Insights :
    • Research utilizing docking studies has identified potential binding sites for these compounds on target proteins involved in cancer signaling pathways. This supports their role as inhibitors of protein-protein interactions critical for tumor survival .

Data Tables

PropertyValue
Molecular FormulaC14H19BN2O2
Molecular Weight258.12 g/mol
CAS Number1402460-21-2
IC50 (MDA-MB-231)0.126 μM
Selectivity Index~20-fold compared to MCF10A

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